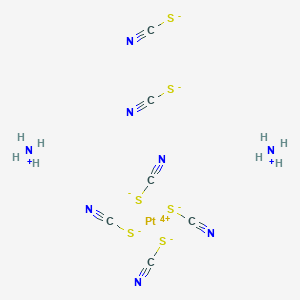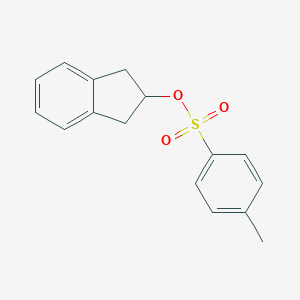
2-Indanyl p-toluenesulfonate
Descripción general
Descripción
2-Indanyl p-toluenesulfonate is a chemical compound with the molecular formula C₁₆H₁₆O₃S and a molecular weight of 288.36 g/mol . It is also known by other names such as indan-2-yl tosylate, 2-indanyl para-toluenesulfonate, and indan-2-yl 4-methylbenzenesulfonate . This compound is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Indanyl p-toluenesulfonate can be synthesized through the reaction of 2-indanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid generated during the reaction. The general reaction scheme is as follows:
2-Indanol+p-Toluenesulfonyl chloride→2-Indanyl p-toluenesulfonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Indanyl p-toluenesulfonate primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. This makes it useful in various nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions to replace the tosylate group.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the indanyl moiety can undergo such transformations under appropriate conditions.
Major Products
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reacting with an amine would yield an indanyl amine derivative, while reacting with an alcohol would produce an indanyl ether.
Aplicaciones Científicas De Investigación
2-Indanyl p-toluenesulfonate is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Indanyl p-toluenesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by a nucleophile, facilitating the formation of new chemical bonds. This property is exploited in various synthetic applications to introduce different functional groups into the indanyl moiety.
Comparación Con Compuestos Similares
Similar Compounds
- Indan-2-yl tosylate
- Indan-2-yl toluene-p-sulfonate
- Indan-2-yl p-toluenesulphonate
Uniqueness
2-Indanyl p-toluenesulfonate is unique due to its specific structure, which combines the indanyl moiety with the tosylate group. This combination provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis. Compared to other tosylates, it offers distinct reactivity patterns due to the presence of the indanyl ring, which can influence the outcome of substitution reactions.
Propiedades
IUPAC Name |
2,3-dihydro-1H-inden-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-12-6-8-16(9-7-12)20(17,18)19-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYCPYFNAZEWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427371 | |
| Record name | 2-Indanyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17783-69-6 | |
| Record name | 2-Indanyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


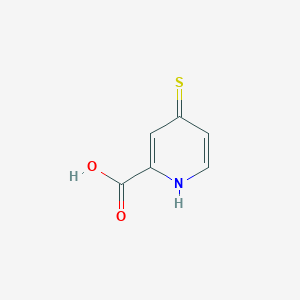
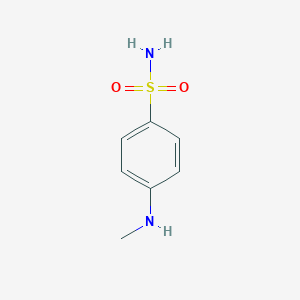
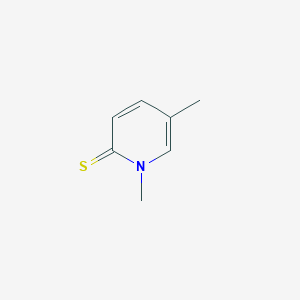
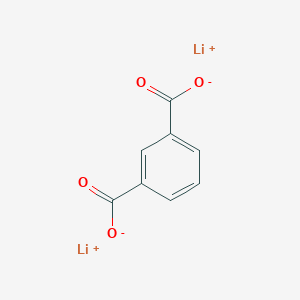
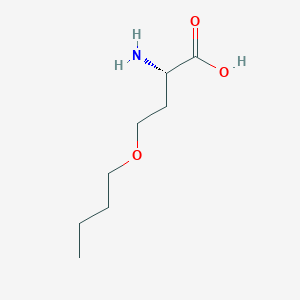
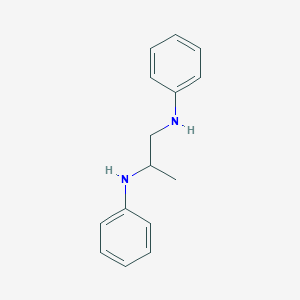
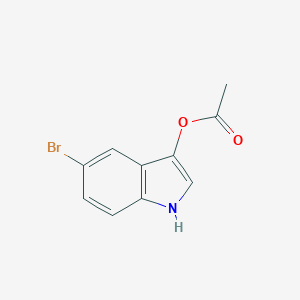
![2-Chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B97119.png)
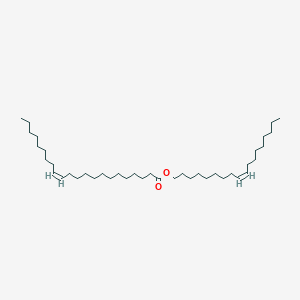
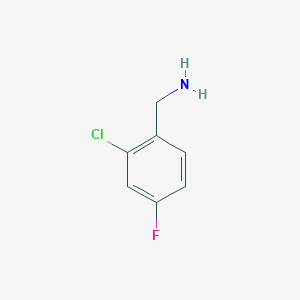
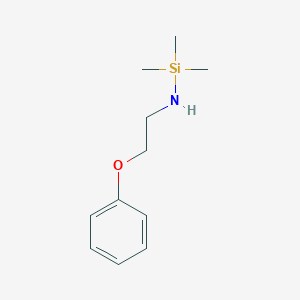
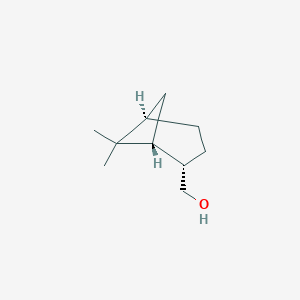
![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)
